2,6-Dichloro-3-methoxybenzoic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2,6-Dichloro-3-methoxybenzoic acid, also known as Dicamba, is broadleaf weeds . It is a selective and systemic herbicide that kills annual and perennial broadleaf weeds .
Mode of Action
This compound acts by disrupting transport systems and interfering with nucleic acid metabolism . It is readily absorbed by roots, stems, and foliage and then translocated to other plant parts . It moves both through xylem and phloem .
Biochemical Pathways
This compound is an auxin herbicide . Auxin herbicides act by manipulating plant phytohormone responses, specifically increasing ethylene and abscisic acid production, which leads to plant growth inhibition, senescence, and tissue decay .
Pharmacokinetics
It is known that the compound is readily absorbed by plant tissues and then translocated to other parts of the plant .
Result of Action
The result of the action of this compound is the inhibition of plant growth, leading to senescence and tissue decay . This is achieved through the manipulation of plant phytohormone responses .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s primary ecological risk is for non-target terrestrial plants from exposure through spray drift, whereby the compound inadvertently migrates to non-targeted neighboring areas, damaging those plants .
Biochemical Analysis
Biochemical Properties
Dicamba is an auxin herbicide that acts by manipulating plant phytohormone responses, specifically increasing ethylene and abscisic acid production, which leads to plant growth inhibition, senescence, and tissue decay
Cellular Effects
The cellular effects of 2,6-Dichloro-3-methoxybenzoic acid are primarily related to its role as a herbicide. It is known to cause significant plant damage to non-target crops downwind due to its susceptibility to volatilization and drift
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an auxin herbicide. It manipulates plant phytohormone responses, leading to plant growth inhibition, senescence, and tissue decay
Temporal Effects in Laboratory Settings
It is known that Dicamba emissions and downwind transport can be significant for several days following application
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. As a herbicide, its primary targets are plants, and it is generally considered to have minimal toxicity to wildlife and humans
Metabolic Pathways
It is known that Dicamba undergoes dehalogenation, dechlorination, and demethylation reactions under anaerobic reducing conditions to form simpler end products
Transport and Distribution
It is known that Dicamba is susceptible to volatilization and drift, which can lead to its distribution to non-target areas
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-methoxybenzoic acid typically involves the chlorination of 3-methoxybenzoic acid. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,6-dichlorosalicylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products
Oxidation: 3,6-Dichlorosalicylic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
2,6-Dichloro-3-methoxybenzoic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in plant biology studies to understand herbicide resistance and plant growth regulation.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Widely used in agriculture as a herbicide to control broadleaf weeds.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-6-methoxybenzoic acid .
- 3,6-Dichlorosalicylic acid .
3,6-Dichloro-2-methoxybenzoic acid: (another name for dicamba).
Uniqueness
2,6-Dichloro-3-methoxybenzoic acid is unique due to its specific chlorination pattern and its effectiveness as a selective systemic herbicide. Its ability to control a wide range of broadleaf weeds while being relatively non-toxic to grasses makes it highly valuable in agricultural applications .
Properties
IUPAC Name |
2,6-dichloro-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKVMDOVZJEWEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615232 | |
Record name | 2,6-Dichloro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32890-93-0 | |
Record name | 2,6-Dichloro-3-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32890-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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